molecular formula C13H15N5OS4 B12569942 N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide

Cat. No.: B12569942
M. Wt: 385.6 g/mol
InChI Key: MQBYFURRLYKFAI-UHFFFAOYSA-N
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Description

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system, followed by the introduction of the 2-methylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin, such as:

Uniqueness

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide is unique due to its specific combination of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system and the 2-methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15N5OS4

Molecular Weight

385.6 g/mol

IUPAC Name

N-(8,8a-dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide

InChI

InChI=1S/C13H15N5OS4/c1-9-5-2-3-6-10(9)13(19)14-18-20-12-8-4-7-11(12)15-21-16-22-17-23-18/h2-8,11,15-17H,1H3,(H,14,19)

InChI Key

MQBYFURRLYKFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2SC3=CC=CC3NSNSNS2

Origin of Product

United States

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